2,4,5-trimethoxy-N-[1-(4-methylphenyl)propyl]benzamide
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Overview
Description
2,4,5-trimethoxy-N-[1-(4-methylphenyl)propyl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with three methoxy groups at positions 2, 4, and 5, and a propyl chain attached to a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxy-N-[1-(4-methylphenyl)propyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trimethoxybenzoic acid and 4-methylphenylpropylamine.
Amidation Reaction: The 2,4,5-trimethoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with 4-methylphenylpropylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and automated processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethoxy-N-[1-(4-methylphenyl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-trimethoxy-N-[1-(4-methylphenyl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxy-N-[1-(4-methylphenyl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trimethoxy-N-(4-methylphenyl)benzamide: Similar structure but lacks the propyl chain.
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide: Similar structure but with methoxy groups at different positions.
2,4,5-trimethoxy-N-(2-methylphenyl)benzamide: Similar structure but with a different position of the methyl group.
Uniqueness
2,4,5-trimethoxy-N-[1-(4-methylphenyl)propyl]benzamide is unique due to its specific substitution pattern and the presence of a propyl chain, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H25NO4 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
2,4,5-trimethoxy-N-[1-(4-methylphenyl)propyl]benzamide |
InChI |
InChI=1S/C20H25NO4/c1-6-16(14-9-7-13(2)8-10-14)21-20(22)15-11-18(24-4)19(25-5)12-17(15)23-3/h7-12,16H,6H2,1-5H3,(H,21,22) |
InChI Key |
JWGFQOBDKSLFTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
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